REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:17][CH2:18][CH3:19])[C:5](=[O:16])[C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([N+:13]([O-])=O)[CH:7]=1)[CH2:2][CH3:3].Cl>C(O)C.[Fe]>[CH2:17]([N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:16])[C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([NH2:13])[CH:7]=1)[CH2:18][CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N(C(C1=CC(=C(C=C1)C)[N+](=O)[O-])=O)CCC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11.34 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 75° C. for an additional 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched into water (500 mL)
|
Type
|
ADDITION
|
Details
|
by addition of aqueous potassium hydroxide
|
Type
|
STIRRING
|
Details
|
The resulting pudding-like slurry was stirred with ethyl acetate (300 mL)
|
Type
|
FILTRATION
|
Details
|
filtered (slow)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer of the filtrate was dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
evaporated to a thick oil that solidified overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C(C1=CC(=C(C=C1)C)N)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.27 g | |
YIELD: PERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |